molecular formula C14H12N2O3S B11738026 Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine

Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine

Cat. No.: B11738026
M. Wt: 288.32 g/mol
InChI Key: VPPXQVPBNXEHNN-UHFFFAOYSA-N
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Description

Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine is an organic compound with the molecular formula C14H12N2O3S. This compound is characterized by the presence of a methoxy group, a nitro group, and a phenylsulfanyl group attached to a benzene ring. It is used primarily in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine typically involves the reaction of 3-nitro-4-(phenylsulfanyl)benzaldehyde with methoxyamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While there is limited information on the industrial production of this compound, it is likely that the process would involve similar steps to the laboratory synthesis, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Amines: Reduction of the nitro group yields the corresponding amine.

    Substituted Aromatics: Nucleophilic substitution reactions yield various substituted aromatic compounds.

    Schiff Bases: Condensation reactions yield Schiff bases with different aldehydes or ketones.

Scientific Research Applications

Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfanyl group can participate in redox reactions, affecting the redox balance within cells. These interactions can lead to the modulation of signaling pathways and the inhibition of cellular processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine
  • Methoxy({[3-nitro-4-(phenylamino)phenyl]methylidene})amine
  • Methoxy({[3-nitro-4-(phenylthio)phenyl]methylidene})amine

Uniqueness

Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties compared to other similar compounds. This group can participate in unique redox reactions and influence the compound’s reactivity and biological activity.

Properties

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

N-methoxy-1-(3-nitro-4-phenylsulfanylphenyl)methanimine

InChI

InChI=1S/C14H12N2O3S/c1-19-15-10-11-7-8-14(13(9-11)16(17)18)20-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

VPPXQVPBNXEHNN-UHFFFAOYSA-N

Canonical SMILES

CON=CC1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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